2-bromo-4-chloropyrazolo[1,5-a]pyrazine
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Overview
Description
2-bromo-4-chloropyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of pyrazolopyrazine molecules. It is a white or off-white crystalline solid that is soluble in some organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine typically involves the bromination and chlorination of pyrazolo[1,5-a]pyrazine derivatives. One common method includes the reaction of 4-chloropyrazolo[1,5-a]pyrazine with N-bromosuccinimide (NBS) to introduce the bromine atom . The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrazolopyrazine derivative.
Scientific Research Applications
2-bromo-4-chloropyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, dopamine receptor agonists, and other bioactive molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of various biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine is not fully understood. it is known to interact with specific molecular targets such as kinases and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-chloropyrazine
- 4-chloropyrazolo[1,5-a]pyrazine
- 2-bromo-4-chloropyridine
Uniqueness
2-bromo-4-chloropyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern on the pyrazolopyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
2-bromo-4-chloropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-4-6(8)9-1-2-11(4)10-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZQDPKTLJAJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)Br)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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